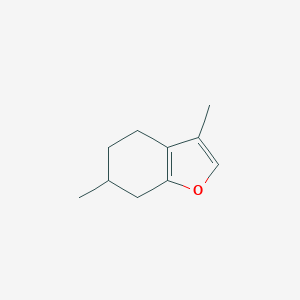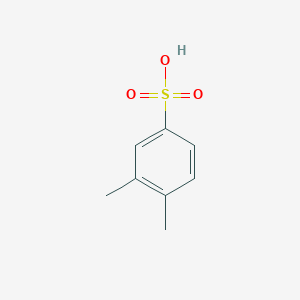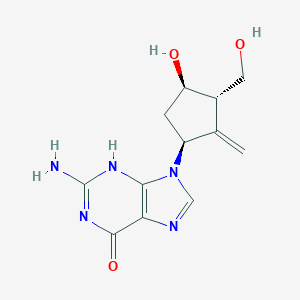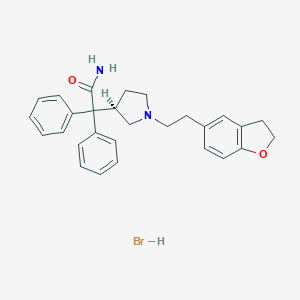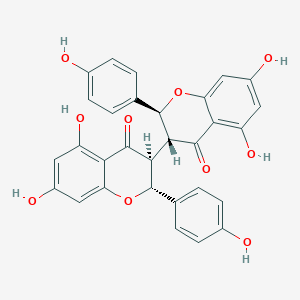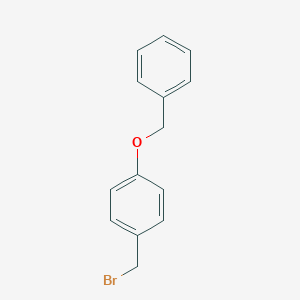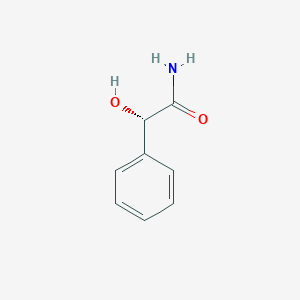
(S)-(+)-Mandelamide
概要
説明
(S)-(+)-Mandelamide is an organic compound that belongs to the class of amides. It is derived from mandelic acid, which is an aromatic alpha-hydroxy acid. The compound is characterized by its chiral nature, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer, ®-(-)-Mandelamide. The (S)-(+)-enantiomer is of particular interest due to its unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: (S)-(+)-Mandelamide can be synthesized through several methods. One common approach involves the amidation of (S)-(+)-mandelic acid. This reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of (S)-(+)-mandelonitrile. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The resulting amide is then purified through crystallization or distillation.
化学反応の分析
Types of Reactions: (S)-(+)-Mandelamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (S)-(+)-mandelic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to (S)-(+)-mandelamine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: (S)-(+)-Mandelic acid.
Reduction: (S)-(+)-Mandelamine.
Substitution: Depending on the nucleophile, products can include substituted amides or other derivatives.
科学的研究の応用
(S)-(+)-Mandelamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as an intermediate in the synthesis of drugs that target specific enzymes or receptors.
Industry: this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
作用機序
The mechanism by which (S)-(+)-Mandelamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby altering their activity. The compound’s chiral nature allows it to interact selectively with these targets, leading to its observed effects. Pathways involved may include enzyme inhibition, receptor binding, and modulation of signal transduction pathways.
類似化合物との比較
- ®-(-)-Mandelamide
- (S)-(+)-Mandelic acid
- ®-(-)-Mandelic acid
- (S)-(+)-Mandelamine
Comparison: (S)-(+)-Mandelamide is unique due to its specific chiral configuration, which imparts distinct properties compared to its enantiomer ®-(-)-Mandelamide. While both enantiomers may participate in similar chemical reactions, their biological activities can differ significantly due to the stereospecific nature of enzyme and receptor interactions. Additionally, this compound’s applications in chiral synthesis make it particularly valuable in the pharmaceutical industry.
特性
IUPAC Name |
(2S)-2-hydroxy-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7,10H,(H2,9,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGPZHKLEZXLNU-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356025 | |
| Record name | (S)-(+)-Mandelamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24008-63-7 | |
| Record name | (S)-Mandelamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24008-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mandelamide, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024008637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(+)-Mandelamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MANDELAMIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD3HYR9MHB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (S)-(+)-Mandelamide used in asymmetric synthesis?
A1: this compound acts as an effective chiral catalyst in various enantioselective reactions. [, , ] For example, it efficiently catalyzes the addition of dimethylzinc to α-keto esters, yielding α-methyl-α-hydroxy esters with good enantioselectivities, particularly for aryl and heteroaryl substrates. [] Additionally, it catalyzes the addition of aryl and alkylalkynylzinc reagents to heteroaromatic aldehydes with good yields and enantioselectivities, offering a convenient alternative to methods requiring Ti(O(i)Pr)4. []
Q2: Can you provide an example of how this compound's chirality is exploited in complex molecule synthesis?
A2: In the synthesis of all four stereoisomers of the melatonin receptor ligand 4-phenyl-2-propionamidotetralin (4-P-PDOT), this compound serves as a resolving agent. [] It reacts with (±)-4-phenyl-2-tetralone to form four diastereomeric spiro-oxazolidin-4-one derivatives. These diastereomers can be separated, and subsequent cleavage yields enantiopure (R)- or (S)-4-phenyl-2-tetralone, which are then transformed into the desired 4-P-PDOT enantiomers. []
Q3: Are there any studies on the structural characterization of this compound derivatives?
A3: Yes, studies have explored the solid-state structures of calix[4]arene derivatives functionalized with this compound arms. [] These derivatives exhibit interesting self-assembly properties, forming head-to-tail columnar structures that arrange into hexameric assemblies with chiral hexagonal channels in the presence of specific solvents. [] This highlights the potential of this compound derivatives in supramolecular chemistry.
Q4: What about the enzymatic activity of compounds structurally similar to this compound?
A4: While this compound itself hasn't been extensively studied in this context, its close analog, mandelamide, is hydrolyzed by the enzyme mandelamide hydrolase (MAH). [] This enzyme exhibits some flexibility in its substrate specificity, also hydrolyzing small aliphatic amides like lactamide, albeit less efficiently. [] Interestingly, directed evolution studies on MAH have identified mutations that significantly impact substrate preference, suggesting the potential for engineering enzymes with tailored specificities towards this compound or its derivatives. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
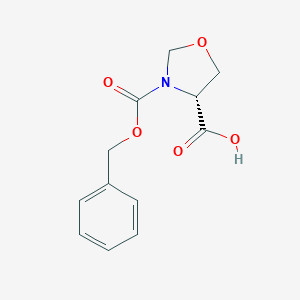

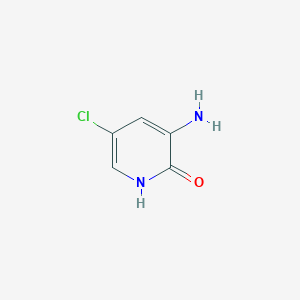
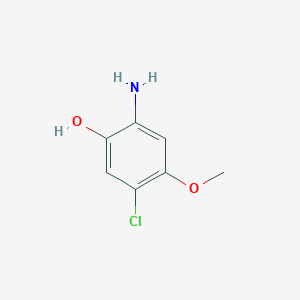

![[4-(2-Amino-ethyl)-phenyl]-acetic acid](/img/structure/B113391.png)

